![molecular formula C9H8N2S2 B1587999 6-Methylquinoxaline-2,3-dithiol CAS No. 25625-62-1](/img/structure/B1587999.png)
6-Methylquinoxaline-2,3-dithiol
Overview
Description
6-Methylquinoxaline-2,3-dithiol is a heterocyclic compound with the molecular formula C9H8N2S2. It is characterized by a quinoxaline ring substituted with a methyl group at the 6th position and two thiol groups at the 2nd and 3rd positions . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dithiol typically involves the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide (NaSH) in ethanol under reflux conditions . The reaction is followed by neutralization with an acid to yield the desired product. Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxaline-2,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or acylated quinoxaline derivatives.
Scientific Research Applications
Chemistry
MQDT serves as a crucial building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions .
Antimicrobial Properties:
MQDT exhibits significant antimicrobial activity against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Enterococcus faecalis | 16 |
These findings indicate MQDT's potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential:
Studies have shown that MQDT can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. Its thiol groups may form covalent bonds with cysteine residues in proteins, affecting their function and leading to apoptosis in cancer cells .
Medicinal Chemistry
In medicinal chemistry, MQDT is explored for its therapeutic potential as an active pharmaceutical ingredient (API). Its derivatives have been investigated for antifungal and antibacterial properties, making it a candidate for drug development aimed at treating infections .
Industrial Applications
MQDT is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable in manufacturing processes, particularly in creating compounds that require specific reactivity profiles .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of MQDT against multi-drug resistant strains of bacteria. The results demonstrated that MQDT significantly inhibited growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that MQDT induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 6-Methylquinoxaline-2,3-dithiol involves its interaction with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The quinoxaline ring can interact with nucleic acids and other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Quinomethionate: A dithioloquinoxaline that results from the formal condensation of 6-Methylquinoxaline-2,3-dithiol with phosgene.
Quinoxaline-2,3-dithiol: A similar compound without the methyl group at the 6th position.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its non-methylated counterparts .
Biological Activity
6-Methylquinoxaline-2,3-dithiol (MQDT) is a heterocyclic compound known for its diverse biological activities. With the molecular formula , it features a quinoxaline ring substituted with a methyl group and two thiol groups. This compound has garnered attention in pharmacology and toxicology due to its potential as an antimicrobial and anticancer agent.
MQDT can be synthesized through several methods, typically involving the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide in ethanol under reflux conditions. The compound is characterized by its ability to undergo oxidation, reduction, and substitution reactions, which are crucial for its reactivity in biological systems.
The biological activity of MQDT is largely attributed to its interaction with specific molecular targets. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the quinoxaline moiety can interact with nucleic acids and other biomolecules, influencing various cellular processes .
Antimicrobial Properties
MQDT has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits broad-spectrum effects against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at relatively low concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Enterococcus faecalis | 16 |
These findings suggest that MQDT could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Research indicates that MQDT possesses anticancer properties, particularly against human cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.
Cancer Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 15 |
A431 (skin cancer) | 10 |
MCF-7 (breast cancer) | 20 |
These results underscore the potential of MQDT as a therapeutic agent in oncology .
Toxicological Profile
The toxicological assessment of MQDT reveals that while it exhibits promising biological activities, it also poses certain risks. Acute toxicity studies have indicated that the compound has an LD50 value higher than 2000 mg/kg in animal models, suggesting low acute toxicity. However, chronic exposure studies have shown some adverse effects on liver function and body weight in rats at high doses .
Summary of Toxicity Studies
Study Type | Findings |
---|---|
Acute Toxicity | LD50 > 2000 mg/kg |
Subacute Toxicity | Liver histopathology observed at high doses |
Long-term Exposure | Decreased body weight and mild hepatomegaly |
Case Studies
Several case studies have explored the biological activity of MQDT:
- Antimicrobial Efficacy : A study evaluated the effectiveness of MQDT against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics.
- Anticancer Mechanisms : Research on A431 skin cancer cells revealed that MQDT inhibits Stat3 phosphorylation, a critical pathway in tumor progression. This suggests a dual role in both direct cytotoxicity and modulation of signaling pathways involved in cancer cell survival.
- Toxicological Assessment : A long-term study on rats indicated that dietary exposure to MQDT at levels above 500 ppm resulted in observable liver changes without significant mortality, highlighting the need for careful dosage consideration in therapeutic applications .
Properties
IUPAC Name |
6-methyl-1,4-dihydroquinoxaline-2,3-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGLURLTLIZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)C(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041548 | |
Record name | 6-Methyl-2,3-quinoxalinedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25625-62-1 | |
Record name | 1,4-Dihydro-6-methyl-2,3-quinoxalinedithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25625-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Quinoxalinedithiol, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025625621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2,3-quinoxalinedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Quinoxalinedithione, 1,4-dihydro-6-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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